molecular formula C19H23N3O3 B4393712 N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide

N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide

Cat. No.: B4393712
M. Wt: 341.4 g/mol
InChI Key: MXRQZAZMMZFHOO-UHFFFAOYSA-N
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Description

N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a nicotinamide moiety linked to a propoxybenzoyl group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 3-propoxybenzoic acid: This can be achieved by the esterification of 3-hydroxybenzoic acid with propanol in the presence of an acid catalyst.

    Conversion to 3-propoxybenzoyl chloride: The 3-propoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The 3-propoxybenzoyl chloride is reacted with 3-aminopropylamine to form N-{3-[(3-propoxybenzoyl)amino]propyl}amine.

    Coupling with nicotinic acid: Finally, the N-{3-[(3-propoxybenzoyl)amino]propyl}amine is coupled with nicotinic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The aromatic ring and amide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide involves its interaction with specific molecular targets within cells. This can include binding to enzymes or receptors, thereby modulating their activity. The compound may also influence cellular pathways related to energy metabolism, DNA repair, and stress responses.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide: This compound is structurally similar but contains an isonicotinamide moiety instead of a nicotinamide moiety.

    N-{3-[(3-propoxybenzoyl)amino]propyl}benzamide: Another similar compound with a benzamide moiety.

Uniqueness

N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinamide-related pathways makes it particularly valuable in research focused on energy metabolism and cellular signaling.

Properties

IUPAC Name

N-[3-[(3-propoxybenzoyl)amino]propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-12-25-17-8-3-6-15(13-17)18(23)21-10-5-11-22-19(24)16-7-4-9-20-14-16/h3-4,6-9,13-14H,2,5,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRQZAZMMZFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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